molecular formula C12H26Cl2N2 B1392393 1-(Piperidin-4-ylmethyl)azepane dihydrochloride CAS No. 1211466-39-5

1-(Piperidin-4-ylmethyl)azepane dihydrochloride

Cat. No.: B1392393
CAS No.: 1211466-39-5
M. Wt: 269.25 g/mol
InChI Key: WGPRTWFHYCDEFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Piperidin-4-ylmethyl)azepane dihydrochloride is a chemical compound with the molecular formula C₁₂H₂₄N₂·2HCl. It is a derivative of azepane and piperidine, featuring a piperidinylmethyl group attached to an azepane ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(Piperidin-4-ylmethyl)azepane dihydrochloride typically involves the reaction of azepane with piperidine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.

Chemical Reactions Analysis

1-(Piperidin-4-ylmethyl)azepane dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives, where the piperidinylmethyl group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Piperidin-4-ylmethyl)azepane dihydrochloride is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: This compound is used in the study of biological systems, particularly in the investigation of receptor-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-ylmethyl)azepane dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidinylmethyl group plays a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

1-(Piperidin-4-ylmethyl)azepane dihydrochloride can be compared with other similar compounds, such as:

    1-(4-Piperidinylmethyl)piperidine dihydrochloride: This compound features a piperidine ring instead of an azepane ring, leading to different chemical and biological properties.

    1-(4-Piperidinylmethyl)hexane dihydrochloride: The hexane ring in this compound provides different steric and electronic effects compared to the azepane ring.

The uniqueness of this compound lies in its specific ring structure and the presence of the piperidinylmethyl group, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-(piperidin-4-ylmethyl)azepane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2.2ClH/c1-2-4-10-14(9-3-1)11-12-5-7-13-8-6-12;;/h12-13H,1-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPRTWFHYCDEFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Piperidin-4-ylmethyl)azepane dihydrochloride
Reactant of Route 2
1-(Piperidin-4-ylmethyl)azepane dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-(Piperidin-4-ylmethyl)azepane dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-(Piperidin-4-ylmethyl)azepane dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-(Piperidin-4-ylmethyl)azepane dihydrochloride
Reactant of Route 6
1-(Piperidin-4-ylmethyl)azepane dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.